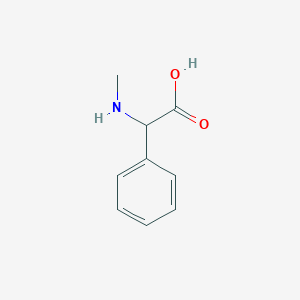

L-Tyrosine ethyl ester hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of L-Tyrosine Ethyl Ester Hydrochloride involves the esterification of 25 g. of L-tyrosine (0.014 mole) with ethanolic hydrogen chloride, which yields 24.1 g. of L-tyrosine ethyl ester hydrochloride (80%) .Molecular Structure Analysis

The molecular structure of L-Tyrosine ethyl ester hydrochloride has been studied extensively. It has been found to exhibit polymorphism, which is important in the field of solid-state behavior of drug molecules .Chemical Reactions Analysis

L-Tyrosine ethyl ester hydrochloride is known to participate in various chemical reactions. For instance, it has been found to inhibit Helix pomatia arylsulfatase in the presence of vanadate .Physical And Chemical Properties Analysis

L-Tyrosine ethyl ester hydrochloride is a white to almost white powder or crystal. It has a molecular weight of 245.7 g/mol . It is soluble in water .Scientific Research Applications

Medical Intermediate

L-Tyrosine ethyl ester hydrochloride is used as a medical intermediate . Medical intermediates are compounds that are used in the production of pharmaceuticals. They play a crucial role in drug discovery and development.

Organic Intermediate

This compound also serves as an organic intermediate . Organic intermediates are often used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers.

Amino Protective Agent

L-Tyrosine ethyl ester hydrochloride is an important amino protective agent . Amino protective agents are used to protect functional groups in amino acids during peptide synthesis.

It is used to introduce the t-Boc protect gene . The t-Boc protecting group is a common protecting group used in organic synthesis. It is particularly useful in peptide synthesis, where it prevents unwanted side reactions.

Peptide Synthesis

As mentioned above, L-Tyrosine ethyl ester hydrochloride is used in peptide synthesis . Peptides are short chains of amino acids that are linked by peptide bonds. They are crucial in biology, and peptide synthesis is an important process in biochemical research.

Research Use

This compound is marked as “Research Use Only” (RUO), indicating its primary use in scientific research .

Mechanism of Action

Target of Action

L-Tyrosine ethyl ester hydrochloride is a derivative of the amino acid L-Tyrosine . The primary targets of L-Tyrosine are the cells that utilize this amino acid in the synthesis of proteins. It is also the precursor of several bioactive compounds, including epinephrine, thyroid hormones, and melanin .

Mode of Action

L-Tyrosine ethyl ester hydrochloride acts as a prodrug for L-Tyrosine . Prodrugs are biologically inactive compounds that can be metabolized in the body to produce a drug. In this case, L-Tyrosine ethyl ester hydrochloride is hydrolyzed in the body to produce L-Tyrosine . This process allows for a more controlled release of L-Tyrosine, potentially leading to more stable levels of the amino acid in the body .

Biochemical Pathways

L-Tyrosine is produced in cells by hydroxylating the essential amino acid phenylalanine . This relationship is much like that between cysteine and methionine. Half of the phenylalanine required goes into the production of tyrosine; if the diet is rich in tyrosine itself, the requirements for phenylalanine are reduced by about 50% .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed in the gastrointestinal tract. The rate of hydrolysis of L-Tyrosine ethyl ester hydrochloride to L-Tyrosine is also an important factor in its bioavailability .

Action Environment

The action of L-Tyrosine ethyl ester hydrochloride can be influenced by various environmental factors. For example, the rate of hydrolysis can be affected by the pH and temperature of the environment . Additionally, the presence of other compounds that can interact with L-Tyrosine ethyl ester hydrochloride or its hydrolysis products may also influence its action, efficacy, and stability.

Safety and Hazards

Future Directions

properties

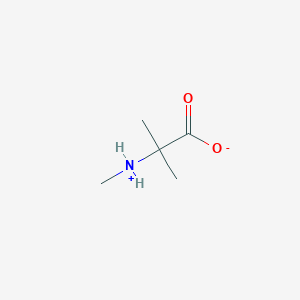

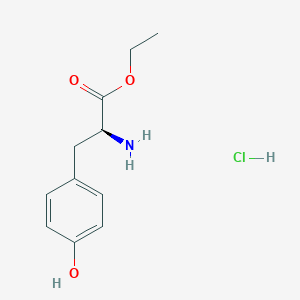

IUPAC Name |

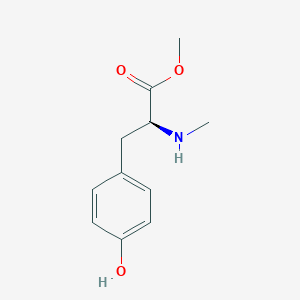

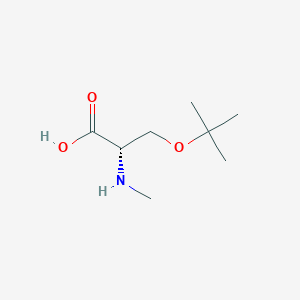

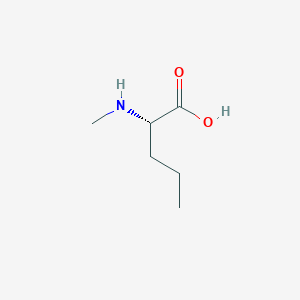

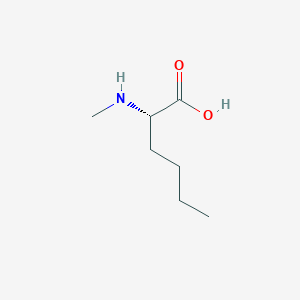

ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8;/h3-6,10,13H,2,7,12H2,1H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQULAXAVRFIAHN-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Tyrosine ethyl ester hydrochloride | |

CAS RN |

4089-07-0 | |

| Record name | L-Tyrosine, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4089-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrosine ethyl ester hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004089070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl L-tyrosinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYROSINE ETHYL ESTER HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAP58DAZ1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can you describe the synthesis of L-Tyrosine ethyl ester hydrochloride and its confirmation?

A1: L-Tyrosine ethyl ester hydrochloride can be synthesized using two main methods []:

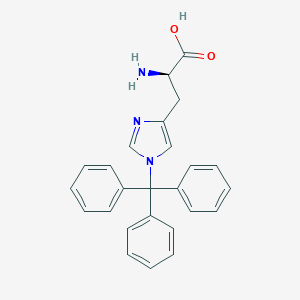

Q2: Has L-Tyrosine ethyl ester hydrochloride been used to investigate protease activity?

A2: Yes, L-Tyrosine ethyl ester hydrochloride, often in its N-benzoyl derivative form (N-benzoyl-L-tyrosine-ethyl ester hydrochloride, BTEE), serves as a synthetic substrate to study the activity of proteases [, ]. For instance, a neutral protease (SN 687) isolated from soil bacterium WM 122 was tested for its ability to hydrolyze BTEE. The results showed that SN 687 did not hydrolyze BTEE, suggesting a specific substrate preference for this protease [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.